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molecular formula C6H13NO2 B8589110 (2R)-2-Hydroxy-N-propylpropanamide

(2R)-2-Hydroxy-N-propylpropanamide

Cat. No. B8589110
M. Wt: 131.17 g/mol
InChI Key: VPIANGLUWAQPGA-RXMQYKEDSA-N
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Patent
US04143159

Procedure details

A mixture of 35.4 gm (0.3 mole) of ethyl lactate and 19.4 gm (0.33 mole) of propylamine were stirred together at 60° C. for 16 hours and subsequently distilled under reduced pressure. 30 gm (76% of theory) of N-propyl-lactic acid amide of boiling point 152° C./9 torr and of refractive index (nD20) 1.4563 were obtained.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[CH2:9]([NH2:12])[CH2:10][CH3:11]>>[CH2:9]([NH:12][C:1](=[O:6])[CH:2]([CH3:4])[OH:3])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
Quantity
19.4 g
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
were stirred together at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
subsequently distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)NC(C(O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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